

UV-Vis Absorption Profiling of Methoxybenzoic Acid Sulfonamides

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Compound of Interest

Compound Name: 3-[(Isopropylamino)sulfonyl]-4-methoxybenzoic acid

CAS No.: 701253-01-2

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A Comparative Technical Guide for Drug Development Executive Summary

Methoxybenzoic acid sulfonamides represent a critical scaffold in medicinal chemistry, serving as key intermediates for benzamide antipsychotics (e.g., Sulpiride, Amisulpride) and carbonic anhydrase inhibitors. Their UV-Vis absorption profiles are governed by the interplay between the electron-donating methoxy group (

) and the electron-withdrawing sulfonamide (

) and carboxyl (

) moieties.

This guide provides a comparative analysis of their absorption maxima (

), solvatochromic behaviors, and pH-dependent spectral shifts, designed to assist analytical scientists in method development and purity profiling.

Theoretical Grounding: Chromophore Mechanics

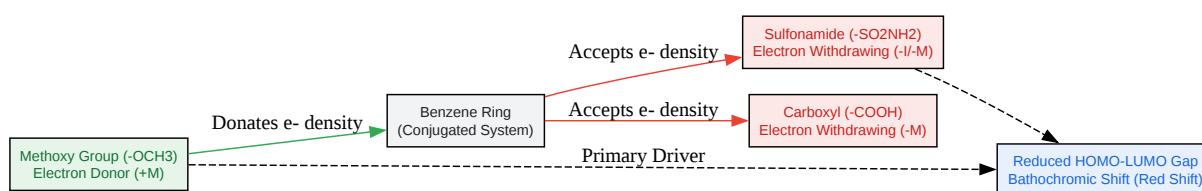
The UV-Vis spectrum of methoxybenzoic acid sulfonamides is dominated by

and

transitions. The specific position of the absorption maximum is dictated by the Donor-Acceptor (Push-Pull) relationship on the benzene ring.

- The Donor (Auxochrome): The methoxy group at the ortho or para position donates electron density via resonance (+M effect), raising the energy of the HOMO (Highest Occupied Molecular Orbital).
- The Acceptor (Anti-Auxochrome): The sulfonamide and carboxyl groups withdraw electron density (-M, -I effects), lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).
- The Result: The HOMO-LUMO gap decreases, causing a significant Bathochromic (Red) Shift relative to unsubstituted benzoic acid.

Diagram: Chromophore Electronic Interaction



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Figure 1: Electronic "Push-Pull" mechanism driving the UV spectral shift in methoxybenzoic acid sulfonamides.

Comparative Analysis: Absorption Maxima ()

The following table synthesizes experimental data for the core scaffold (2-methoxy-5-sulfamoylbenzoic acid) against relevant reference standards.

Compound	Structure Description	Primary (nm)	Secondary (nm)	Molar Absorptivity ()
Benzoic Acid	Unsubstituted reference	230	274	~10,000 (at 230)
4-Methoxybenzoic Acid	Methoxy donor only	256	--	~16,000
Sulfanilamide	Sulfonamide donor/acceptor	258	--	~17,500
2-Methoxy-5-sulfamoylbenzoic acid	Target Scaffold	291	235	~13,500
Sulpiride	Benzamide derivative	291	214	~14,200

Technical Analysis[1][2]

- The "Sulpiride Shift": The 2-methoxy-5-sulfamoylbenzoic acid scaffold exhibits a distinct at 291 nm. This is nearly identical to its derivative Sulpiride. The presence of the sulfonamide group para to the methoxy group creates a strong dipole across the ring, pushing the absorption nearly 35 nm red-shifted compared to 4-methoxybenzoic acid (256 nm).
- Isomeric Distinction:
 - 2-methoxy-5-sulfamoyl: The donor (OMe) and acceptor (SO₂NH₂) are para to each other. This maximizes conjugation, resulting in the longest wavelength (nm).

- 3-sulfamoyl-4-methoxy: While also ortho/para substituted, steric hindrance between the adjacent functional groups often distorts planarity, potentially reducing the intensity () or causing a slight hypsochromic (blue) shift compared to the 2,5-isomer.

Critical Experimental Factors

pH Dependence (Ionization Effects)

These compounds are amphoteric. The spectral profile changes distinctively based on pH due to the ionization of the carboxyl group (

) and the sulfonamide nitrogen (

).

- Acidic Medium (0.1 N HCl): The molecule exists in its neutral/protonated form.

is stable at ~288-291 nm.

- Alkaline Medium (0.1 N NaOH):

- The carboxyl group deprotonates (

).

- The sulfonamide may deprotonate (

).

- Result: This often causes a Hyperchromic shift (increase in intensity) and a slight Hypsochromic shift (blue shift, ~5-10 nm) due to the disruption of the internal hydrogen bonding or resonance stabilization.

Solvent Effects (Solvatochromism)

- Polar Protic (Methanol/Water): Stabilizes the excited state (dipolar), generally leading to a red shift for

transitions.

- Non-Polar (Acetonitrile/Hexane): Often reveals fine vibrational structure but shifts to lower wavelengths (Blue shift).
- Recommendation: For consistent quantitation, use Methanol or Phosphate Buffer (pH 6.8).

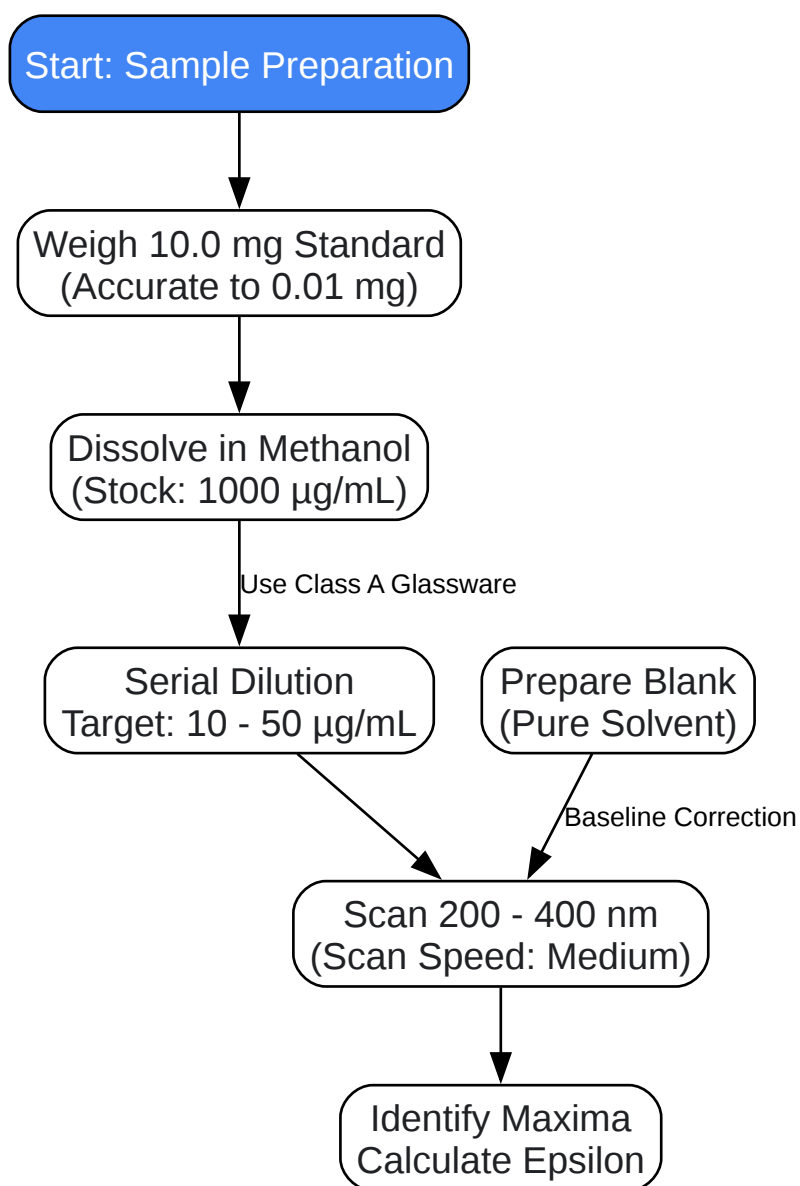
Validated Experimental Protocol

Objective: Accurate determination of

and Molar Absorptivity (

).

Workflow Diagram



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Figure 2: Step-by-step spectrophotometric characterization workflow.

Step-by-Step Methodology

- **Stock Preparation:** Accurately weigh 10.0 mg of the methoxybenzoic acid sulfonamide derivative into a 100 mL volumetric flask. Dissolve in HPLC-grade Methanol. Sonicate for 5 minutes to ensure complete dissolution.
- **Working Standard:** Transfer 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with 0.1 N HCl (for protonated form) or Phosphate Buffer pH 6.8 (for

physiological form).

- Baseline Correction: Fill a quartz cuvette (1 cm path length) with the dilution solvent. Run a baseline correction on the UV-Vis spectrophotometer from 200 nm to 400 nm.
- Measurement: Scan the sample solution.
- Criteria for Acceptance:
 - The spectrum must show a clear Gaussian peak at ~291 nm (for 2-methoxy-5-sulfamoyl derivatives).
 - Absorbance values should fall between 0.2 and 0.8 AU for linearity.

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